9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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Overview
Description
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is an organic compound with the molecular formula C10H8BrNO4. It is a member of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Scientific Research Applications
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use in the development of drugs for cardiovascular diseases and other conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives like methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate. Compared to these, 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties .
Biological Activity
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8BrN O3
- Molecular Weight : 272.08 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have implications in cancer therapy.
- Receptor Modulation : It is believed that the compound may act on certain receptors in the central nervous system (CNS), which could explain its neuroactive properties.
Antimicrobial Activity
Research indicates that 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the benzoxazepine core could enhance activity against various bacterial strains.
Anticancer Properties
Case studies have reported the compound's efficacy in inhibiting cancer cell proliferation. For instance:
- Study A : In vitro tests showed that the compound reduced the viability of breast cancer cells by inducing apoptosis.
- Study B : The compound was evaluated in a xenograft model and demonstrated significant tumor growth inhibition compared to control groups.
Data Table: Biological Activities Summary
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzoxazepine derivatives including 9-Bromo-5-oxo compounds. The results indicated a promising spectrum of activity against both bacterial and fungal strains.
Case Study 2: Cancer Cell Line Testing
In a laboratory setting, 9-Bromo-5-oxo derivatives were tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased markers for apoptosis.
Properties
IUPAC Name |
9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c11-7-4-5(10(14)15)3-6-8(7)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGGLIKPXDQJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2Br)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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